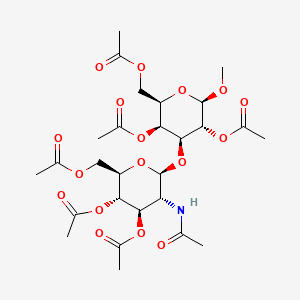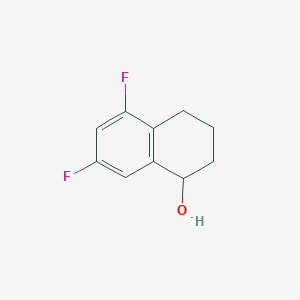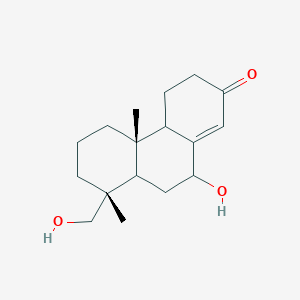
3-Chloro-2-(1-methylhydrazin-1-YL)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(1-methylhydrazin-1-YL)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 3-position and a 1-methylhydrazinyl group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(1-methylhydrazin-1-YL)pyridine typically involves the reaction of 3-chloropyridine with 1-methylhydrazine. The reaction is usually carried out under controlled conditions to ensure the selective formation of the desired product. One common method involves the use of a base, such as sodium hydroxide, to deprotonate the 1-methylhydrazine, followed by nucleophilic substitution at the 2-position of the 3-chloropyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can help optimize the synthesis and minimize by-products.
化学反応の分析
Types of Reactions
3-Chloro-2-(1-methylhydrazin-1-YL)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学的研究の応用
3-Chloro-2-(1-methylhydrazin-1-YL)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It can be used in the production of agrochemicals and as a precursor for materials with specific electronic properties.
作用機序
The mechanism of action of 3-Chloro-2-(1-methylhydrazin-1-YL)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazinyl group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further influencing its biological activity.
類似化合物との比較
Similar Compounds
3-Chloro-2-aminopyridine: Similar structure but with an amino group instead of a methylhydrazinyl group.
2-(1-Methylhydrazinyl)pyridine: Lacks the chlorine substitution at the 3-position.
3-Chloro-2-hydrazinylpyridine: Contains a hydrazinyl group instead of a methylhydrazinyl group.
Uniqueness
3-Chloro-2-(1-methylhydrazin-1-YL)pyridine is unique due to the presence of both a chlorine atom and a 1-methylhydrazinyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C6H8ClN3 |
|---|---|
分子量 |
157.60 g/mol |
IUPAC名 |
1-(3-chloropyridin-2-yl)-1-methylhydrazine |
InChI |
InChI=1S/C6H8ClN3/c1-10(8)6-5(7)3-2-4-9-6/h2-4H,8H2,1H3 |
InChIキー |
NXTKSSOUIJVGIM-UHFFFAOYSA-N |
正規SMILES |
CN(C1=C(C=CC=N1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium 4-[(1E)-2-(5-nitrofuran-2-yl)ethenyl]benzoate](/img/structure/B12433741.png)
![3-[(3-bromothiophen-2-yl)methylidene]-1H-indol-2-one](/img/structure/B12433748.png)

![Methyl 3-[(5-bromopyridin-2-yl)(methyl)amino]propanoate](/img/structure/B12433750.png)


![4,4,5,5-Tetramethyl-2-[3-(methylperoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B12433790.png)
![[(4-Chloro-2-nitrophenyl)methyl]hydrazine](/img/structure/B12433802.png)




![[4-[(2S)-3-amino-1-(isoquinolin-6-ylamino)-1-oxopropan-2-yl]phenyl] 2,4-dimethylbenzoate;methanesulfonic acid](/img/structure/B12433842.png)
![2H-1,7-Dioxacyclopent[cd]indene-5-carboxylic acid, 2a,4a,7a,7b-tetrahydro-2a-hydroxy-, methyl ester, [2aS-(2aalpha,4aalpha,7aalpha,7balpha)]-](/img/structure/B12433851.png)
